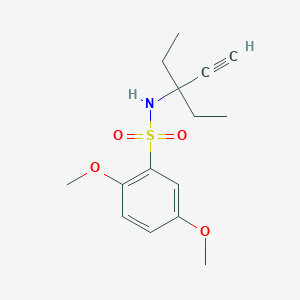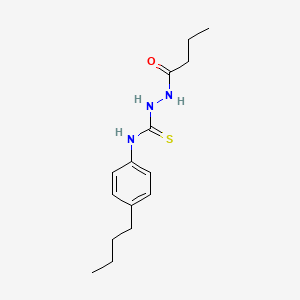
N-(1,1-diethyl-2-propyn-1-yl)-2,5-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-2,5-dimethoxybenzenesulfonamide, also known as DEDPM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-2,5-dimethoxybenzenesulfonamide involves the selective inhibition of the TASK-3 potassium channel. This channel is involved in the regulation of neuronal excitability and is expressed in various regions of the brain, including the hippocampus and cortex. By inhibiting this channel, this compound can modulate neuronal activity and potentially alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neuronal activity and the regulation of ion channels. In addition, this compound has been shown to have anti-inflammatory properties and can potentially alleviate the symptoms of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-diethyl-2-propyn-1-yl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments, including its high selectivity for the TASK-3 potassium channel and its potential applications in various fields. However, there are also some limitations to its use, including its relatively low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-2,5-dimethoxybenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the exploration of its potential as a therapeutic agent for various neurological and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects at different concentrations.
Wissenschaftliche Forschungsanwendungen
N-(1,1-diethyl-2-propyn-1-yl)-2,5-dimethoxybenzenesulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a selective inhibitor of the TASK-3 potassium channel. This channel is involved in the regulation of neuronal excitability and has been implicated in various neurological disorders, including epilepsy and depression.
Eigenschaften
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)14-11-12(19-4)9-10-13(14)20-5/h1,9-11,16H,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPBBCJLDRXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4778435.png)
![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)
![5-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4778447.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
![N'-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4778458.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]nicotinamide](/img/structure/B4778460.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4778461.png)

![N-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4778470.png)

![3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4778489.png)
![N-[4-(aminosulfonyl)phenyl]-4-butylcyclohexanecarboxamide](/img/structure/B4778496.png)